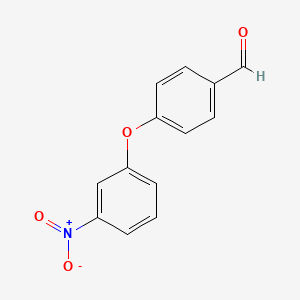
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Descripción general
Descripción
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound used in scientific research. It has a diverse range of applications, from drug development to exploring the mechanisms of neurochemical signaling. The molecular formula of this compound is C15H22ClNO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 299.793 Da .Physical and Chemical Properties Analysis
The molecular weight of this compound is approximately 299.79 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the accessed resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Orthogonally Protected Amino Acids A study by Czajgucki, Sowiński, and Andruszkiewicz (2003) focused on the synthesis of orthogonally protected amino acids, useful for edeine analogs synthesis. Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates were prepared, contributing to the understanding of asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products through 1H NMR spectroscopy after transformation into corresponding piperidin-2-ones (Czajgucki et al., 2003).
Isolation and Crystal Structure In phytochemical research, ethyl 4-hydroxy-3,5-dimethoxy-benzoate was isolated from Scutellaria barbata, traditionally used in ethno medicinal treatments in southern China. The structure of this compound, identified through spectroscopic analyses including EI-MS, IR, and X-ray diffraction analysis, is the first of its kind isolated from the genus Scutellaria. The crystal belonged to the monoclinic space group P2(1)/c, providing significant insights into its structural properties (Wang et al., 2011).
Biological Activity and Applications
Anti-Juvenile Hormone Agents A series of studies have explored the role of ethyl benzoate derivatives as anti-juvenile hormone agents. These compounds are crucial in inducing precocious metamorphosis in various insect species by targeting juvenile hormone synthesis or acting as juvenile hormone antagonists. The biological activities, synthesis, and structural analysis of these compounds provide valuable insights into their potential applications in controlling harmful insect populations and understanding hormone-driven developmental processes.
Synthesis and Biological Activity
Ethyl 4-(2-substituted alkyloxy)benzoates, including ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), were synthesized and evaluated for their anti-juvenile hormone activity. These compounds induced precocious metamorphosis in Bombyx mori, a clear sign of juvenile hormone deficiency. The study also highlighted the enantiomeric nature of these compounds and their varying activities based on dosage and structure (Kuwano et al., 2008).
Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, another novel anti-juvenile hormone agent, showed similar JH-deficiency symptoms in silkworm larvae. The study emphasized the importance of the 4-ethoxycarbonyl group on the benzene ring for activity and the ability of the compound to be counteracted by juvenile hormone agonists (Ishiguro et al., 2003).
Mechanism of Action
Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S) was investigated for its anti-juvenile hormone activity, particularly its ability to inhibit juvenile hormone synthesis in the corpora allata of Bombyx mori. The compound was found to suppress the transcription of juvenile hormone biosynthetic enzymes, providing insights into its mechanism of action at the molecular level (Kaneko et al., 2011).
Another study on ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates revealed their potent anti-juvenile hormone activities in silkworm larvae. The study also measured juvenile hormone titers in treated larvae, demonstrating the compound's impact on hormone levels and its potential as a tool for studying hormone-regulated development (Yamada et al., 2016).
Pharmacological Characterization
β3-Adrenoceptor Agonist for Preterm Labor Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) was characterized as a potent and selective β3-adrenoceptor agonist, primarily for the treatment of preterm labor. The study extensively detailed the in vitro and in vivo pharmacological characterization of SAR150640 and its major metabolite, emphasizing their high affinity for β3-adrenoceptors and potential therapeutic applications (Croci et al., 2007).
Propiedades
IUPAC Name |
ethyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-4-3-5-14(10-13)19-11-12-6-8-16-9-7-12;/h3-5,10,12,16H,2,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVROQSDALVWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


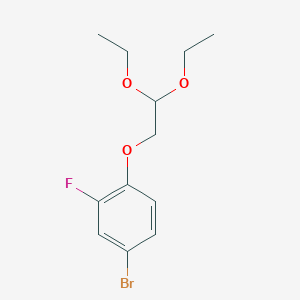
![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)
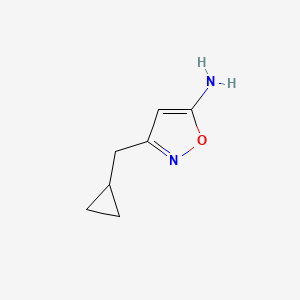
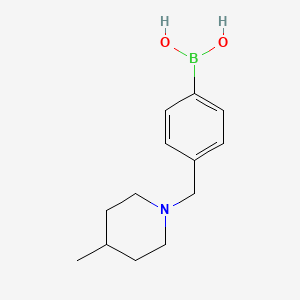

![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
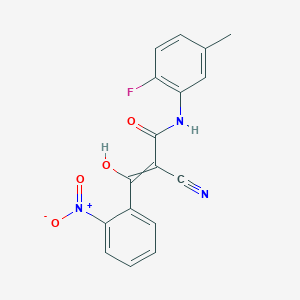
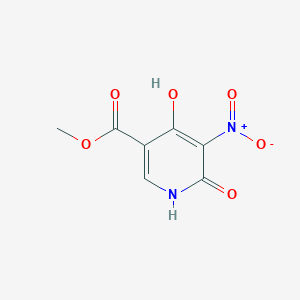
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)
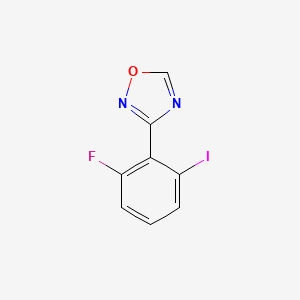
![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)
